2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
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Overview
Description
The compound “2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” is a versatile material used in scientific research. Its unique structure offers potential applications in drug discovery, organic synthesis, and catalysis. This compound belongs to the class of organic compounds known as n-acylpyrrolidines . These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Scientific Research Applications
Histone Deacetylase Inhibition
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) outlines its role as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo and has entered clinical trials for cancer treatment. It highlights the potential of benzamide derivatives in cancer therapeutics through epigenetic modulation (Zhou et al., 2008).
Analytical Applications
A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives, developed a method for quality control of pharmaceuticals. This showcases the application of benzamide derivatives in enhancing the analytical methodologies for pharmaceutical compounds (Ye et al., 2012).
Luminescent Properties
Research on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds are luminescent in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. This indicates the potential of benzamide derivatives in materials science, particularly in the development of luminescent materials for various applications (Srivastava et al., 2017).
Crystal Structure Analysis
A study focused on the crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative. It highlights the importance of structural analysis in understanding the interactions and orientation of molecular components, which is crucial in drug design and material science (Artheswari et al., 2019).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like 2-methyl-n-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Derivatives of pyrrolidine have been reported to act as antagonists of various receptors and modulators of different enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that storage temperature can affect the stability of similar compounds .
properties
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-14-8-2-3-9-15(14)16(19)17-10-4-5-11-18-12-6-7-13-18/h2-3,8-9H,6-7,10-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLTROEQRFEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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